Dillenetin
Overview
Description
Dillenetin is a hydroxyflavan and a natural product found in Palhinhaea cernua, Gossypium hirsutum, and other organisms1. It is a conjugate acid of a quercetin 3’,4’-dimethyl ether1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of Dillenetin. However, the synthesis of similar compounds often involves complex organic reactions. For a detailed synthesis analysis, it would be best to refer to a specialized chemical synthesis database or literature.Molecular Structure Analysis
Dillenetin has a molecular formula of C17H14O71. Its structure includes a chromen-4-one group and a dimethoxyphenyl group1. For a detailed molecular structure analysis, it would be best to refer to a specialized molecular structure database or software.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving Dillenetin. However, like other organic compounds, it can undergo various chemical reactions depending on the conditions. For a detailed chemical reactions analysis, it would be best to refer to a specialized chemical reactions database or literature.Physical And Chemical Properties Analysis
Dillenetin has a molecular weight of 330.29 g/mol1. Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume can be found in specialized databases2.Scientific Research Applications
Flavonoid Isolation and Characterization
A study by (Araujo et al., 2013) described the isolation of dillenetin from the methanolic extract of Combretum lanceolatum flowers. This was one of the first instances of isolating dillenetin from the Combretum genus.
Anti-Ulcerogenic Effects
Research by (Hiruma-Lima et al., 2009) explored the anti-ulcerogenic effects of Curatella americana, which relates to dillenetin, considering its presence in various medicinal plants used for gastrointestinal disorders.
Hepatotoxicity Predictions
In a study on drug-induced liver injury, (Xu et al., 2008) utilized a testing strategy involving various drugs and chemicals, possibly including compounds like dillenetin, to predict hepatotoxicity.
Anti-Xanthine Oxidase Activity
A study by (Khammee et al., 2019) investigated the anti-xanthine oxidase activity of dillenetin, highlighting its potential as a xanthine oxidase inhibitor.
Anticancer Potential
The work of (Khan et al., 2019) explored the extraction of dillenetin from Dillenia indica fruits, evaluating its potential as an anticancer agent against various cancer cell lines.
α-Glucosidase Inhibitory Effects
(Liu et al., 2014) studied dillenetin among other compounds for their α-glucosidase inhibitory effects, which could be significant for applications in diabetes management.
Anti-Inflammatory and Analgesic Activity
In a study focusing on Curatella americana, (Alexandre-Moreira et al., 1999) examined the anti-inflammatory and analgesic activities of compounds including dillenetin.
Antioxidant Activity
The work by (Badr, 2014) involved isolating dillenetin-3-O-glucoside from Phragmanthera austroarabica, assessing its significant free radical scavenging activities.
Bioactive Compounds and Pharmacological Properties
In a comprehensive study, (Zengin et al., 2018) explored various bioactive compounds, including dillenetin, for their antioxidant, enzyme inhibitory, and anti-inflammatory properties.
Triterpene Ester Research
Research by (Al-Musayeib et al., 2013) included the isolation of dillenetin-3-O-β-d-glucopyranoside and its evaluation for antioxidant activity.
Comparative Flavonoid Analysis
A comparative analysis of flavonoid aglycones in various plant species by (Merfort, 1985) identified dillenetin among several other compounds.
Safety And Hazards
The safety and hazards of Dillenetin are not clearly stated in the available resources. It’s important to handle all chemicals with appropriate safety measures. For detailed safety and hazard information, it would be best to refer to a Material Safety Data Sheet (MSDS) or similar resources.
Future Directions
The future directions of Dillenetin research are not clearly stated in the available resources. However, given its natural occurrence and interesting chemical structure, it could be a subject of future studies in various fields such as medicinal chemistry, natural product chemistry, and pharmacology.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, it would be best to refer to specialized databases and literature.
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3,5,7-trihydroxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-11-4-3-8(5-12(11)23-2)17-16(21)15(20)14-10(19)6-9(18)7-13(14)24-17/h3-7,18-19,21H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHALJYZRPGYQSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186715 | |
Record name | Dillenetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3',4'-Di-O-methylquercetin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037354 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Dillenetin | |
CAS RN |
3306-29-4 | |
Record name | Quercetin 3′,4′-dimethyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3306-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dillenetin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003306294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dillenetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DILLENETIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3Z5LJ2T0Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3',4'-Di-O-methylquercetin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037354 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
291 - 292 °C | |
Record name | 3',4'-Di-O-methylquercetin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037354 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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